molecular formula C13H19BrN2O2S B14895741 Isopropyl (trans-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate

Isopropyl (trans-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate

Cat. No.: B14895741
M. Wt: 347.27 g/mol
InChI Key: SUCSSJQVZTUPFH-UHFFFAOYSA-N
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Description

Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is a synthetic organic compound that features a bromothiazole moiety attached to a cyclohexyl ring, which is further linked to an isopropyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate typically involves the following steps:

    Formation of the Bromothiazole Moiety: The bromothiazole ring can be synthesized through the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclohexyl Ring Functionalization: The cyclohexyl ring can be functionalized by introducing the bromothiazole moiety through a nucleophilic substitution reaction.

    Carbamate Formation: The final step involves the reaction of the functionalized cyclohexyl ring with isopropyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromothiazole moiety, potentially converting it to a thiazoline derivative.

    Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiazole moiety could play a crucial role in these interactions due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl ((1r,4r)-4-(thiazol-2-yl)cyclohexyl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Isopropyl ((1r,4r)-4-(5-chlorothiazol-2-yl)cyclohexyl)carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.

Uniqueness

Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is unique due to the presence of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness may confer specific advantages in its applications, such as enhanced binding affinity or selectivity in medicinal chemistry.

Properties

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

propan-2-yl N-[4-(5-bromo-1,3-thiazol-2-yl)cyclohexyl]carbamate

InChI

InChI=1S/C13H19BrN2O2S/c1-8(2)18-13(17)16-10-5-3-9(4-6-10)12-15-7-11(14)19-12/h7-10H,3-6H2,1-2H3,(H,16,17)

InChI Key

SUCSSJQVZTUPFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)Br

Origin of Product

United States

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